molecular formula C19H34O3 B14389229 1-(3,3-Diethoxyprop-1-yn-1-yl)cyclododecan-1-ol CAS No. 88329-69-5

1-(3,3-Diethoxyprop-1-yn-1-yl)cyclododecan-1-ol

Katalognummer: B14389229
CAS-Nummer: 88329-69-5
Molekulargewicht: 310.5 g/mol
InChI-Schlüssel: LIECXPBVBIJIOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,3-Diethoxyprop-1-yn-1-yl)cyclododecan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclododecanol ring substituted with a 3,3-diethoxyprop-1-yn-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Diethoxyprop-1-yn-1-yl)cyclododecan-1-ol typically involves the reaction of cyclododecanone with 3,3-diethoxyprop-1-yne under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,3-Diethoxyprop-1-yn-1-yl)cyclododecan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(3,3-Diethoxyprop-1-yn-1-yl)cyclododecan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(3,3-Diethoxyprop-1-yn-1-yl)cyclododecan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the hydroxyl group can form hydrogen bonds, while the alkyne group can undergo addition reactions. These interactions can modulate biological pathways and lead to specific physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3,3-Diethoxyprop-1-yn-1-yl)cyclododecan-1-ol is unique due to the combination of its cyclododecanol ring and the 3,3-diethoxyprop-1-yne group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

88329-69-5

Molekularformel

C19H34O3

Molekulargewicht

310.5 g/mol

IUPAC-Name

1-(3,3-diethoxyprop-1-ynyl)cyclododecan-1-ol

InChI

InChI=1S/C19H34O3/c1-3-21-18(22-4-2)14-17-19(20)15-12-10-8-6-5-7-9-11-13-16-19/h18,20H,3-13,15-16H2,1-2H3

InChI-Schlüssel

LIECXPBVBIJIOP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C#CC1(CCCCCCCCCCC1)O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.